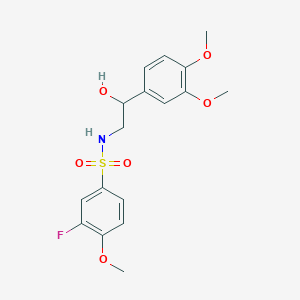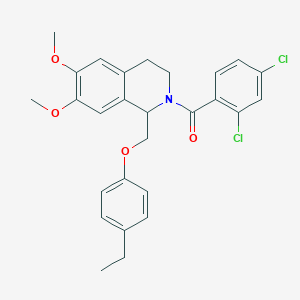
(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has a molecular formula of C27H27Cl2NO4 . Its average mass is 500.414 Da and its mono-isotopic mass is 499.131714 Da . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including two chlorophenyl groups, an ethylphenoxy group, a dihydroisoquinolinyl group, and a methanone group . These functional groups contribute to the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Synthesis and Properties
The synthesis and characterization of similar compounds involve complex organic reactions aimed at producing molecules with specific functional groups that could lead to desired properties, such as antioxidant capabilities or cytotoxic activity against cancer cells. For example, the synthesis of bromophenols from diphenylmethane derivatives demonstrates the antioxidant power of these synthesized compounds through various in vitro assays (Balaydın et al., 2010). Similarly, the discovery of new natural compounds through the analysis of plant extracts, such as benzylisoquinoline alkaloids from Beilschmiedia brevipes, showcases the ongoing search for compounds with potential therapeutic applications (Pudjiastuti et al., 2010).
Potential Applications
Compounds with structural similarities have been explored for their potential applications in medicine and pharmacology, particularly for their anticancer and antimicrobial properties. The synthesis of novel derivatives is often motivated by the search for compounds with improved activity and reduced toxicity. For instance, specific tetrahydroisoquinoline derivatives have been investigated for their tumor-specific cytotoxicity, indicating the potential for cancer treatment (Hatano et al., 2009). Additionally, research into quinazolines as antimicrobial agents further illustrates the medicinal chemistry applications of these synthetic efforts (Desai et al., 2007).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2NO4/c1-4-17-5-8-20(9-6-17)34-16-24-22-15-26(33-3)25(32-2)13-18(22)11-12-30(24)27(31)21-10-7-19(28)14-23(21)29/h5-10,13-15,24H,4,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPNUKALNFFJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)
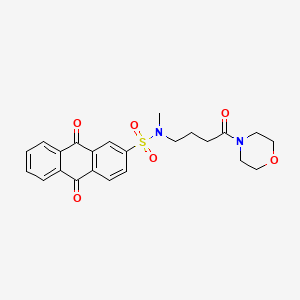
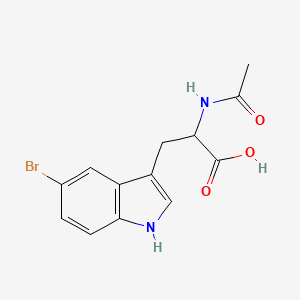
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)
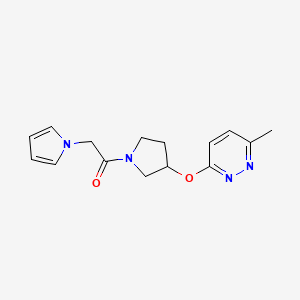

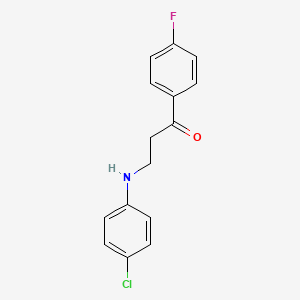
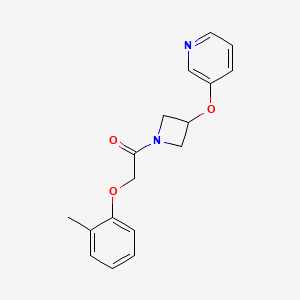
![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)
![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)
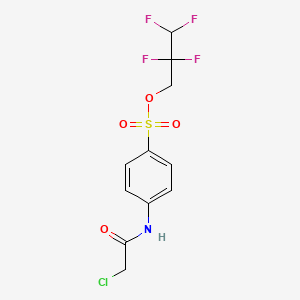
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2606308.png)
